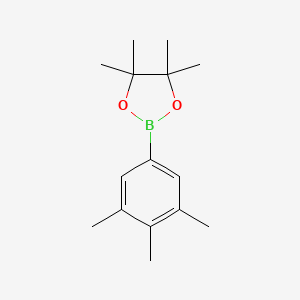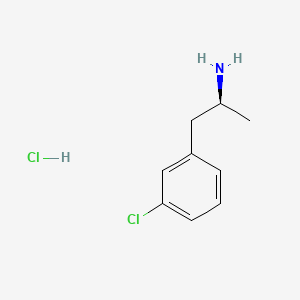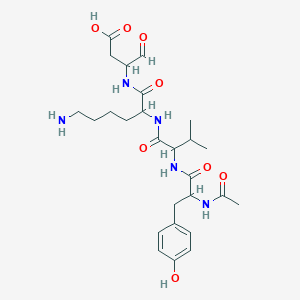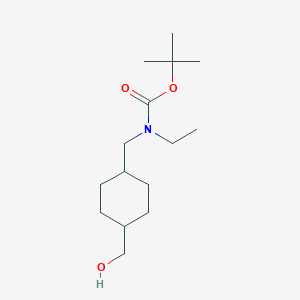![molecular formula C9H7F11O2 B15092138 2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane CAS No. 140369-64-8](/img/structure/B15092138.png)
2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane is a fluorinated organic compound. It is characterized by the presence of an oxirane (epoxide) ring and a perfluoroalkyl group. The compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane typically involves the reaction of a perfluoroalkyl alcohol with an epoxide precursor. One common method is the reaction of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with functional groups introduced at the site of nucleophilic attack.
Oxidation: Oxidized products include diols and other oxygenated derivatives.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. The perfluoroalkyl group imparts hydrophobicity and chemical resistance, influencing the compound’s behavior in different environments. The pathways involved include nucleophilic attack on the oxirane ring and subsequent stabilization of the resulting intermediates.
Comparison with Similar Compounds
Similar Compounds
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
- Glycidyl 2,2,3,3-tetrafluoropropyl ether
Uniqueness
2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane is unique due to its specific combination of an oxirane ring and a perfluoroalkyl group. This combination provides a balance of reactivity and stability, making it suitable for a variety of applications. Compared to similar compounds, it offers a distinct set of properties, including higher thermal stability and resistance to chemical degradation.
Properties
CAS No. |
140369-64-8 |
|---|---|
Molecular Formula |
C9H7F11O2 |
Molecular Weight |
356.13 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxymethyl)oxirane |
InChI |
InChI=1S/C9H7F11O2/c10-5(11,3-21-1-4-2-22-4)6(12,13)7(14,15)8(16,17)9(18,19)20/h4H,1-3H2 |
InChI Key |
KMIGYHDUVWFLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)


![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)
![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)




![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
